[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
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Overview
Description
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-1,3-BENZOXAZOLE is a complex organic compound that features a biphenyl group, a piperazine ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-1,3-BENZOXAZOLE typically involves multiple steps, starting with the preparation of the biphenyl and benzoxazole intermediates. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure . This reaction requires a palladium catalyst and a boronic acid reagent under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by subsequent functionalization steps to introduce the piperazine and benzoxazole groups. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-1,3-BENZOXAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- 2,6-di([1,1’-biphenyl]-4-yl)-4-(perfluorophenyl)hepta-1,6-diene-1,1,7,7-tetracarbonitrile
Uniqueness
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-1,3-BENZOXAZOLE is unique due to its combination of a biphenyl group, a piperazine ring, and a benzoxazole moiety This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H21N3O2/c28-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)26-14-16-27(17-15-26)24-25-21-8-4-5-9-22(21)29-24/h1-13H,14-17H2 |
InChI Key |
IZGLIQRTKPQEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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